![molecular formula C48H78MgO8 B13770932 magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium heparinate is a compound formed by the combination of magnesium ions and heparin, a naturally occurring anticoagulant. Heparin is widely used in medical settings to prevent blood clots, and when combined with magnesium, it forms a salt that retains the anticoagulant properties of heparin while potentially offering additional benefits due to the presence of magnesium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of magnesium heparinate typically involves the reaction of heparin with a magnesium salt, such as magnesium chloride. The process can be summarized as follows:
- Dissolve heparin in an aqueous solution.
- Add magnesium chloride to the solution under controlled conditions.
- Allow the reaction to proceed, resulting in the formation of magnesium heparinate.
- Purify the product through filtration and drying.
Industrial Production Methods: Industrial production of magnesium heparinate follows similar steps but on a larger scale. The process may involve additional steps such as dialysis or precipitation to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium heparinate can undergo various chemical reactions, including:
Oxidation: Magnesium heparinate can react with oxidizing agents, leading to the formation of magnesium oxide and other by-products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Magnesium ions in the compound can be substituted with other metal ions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Calcium chloride, sodium chloride.
Major Products:
Oxidation: Magnesium oxide.
Reduction: Elemental magnesium.
Substitution: Calcium heparinate, sodium heparinate
Wissenschaftliche Forschungsanwendungen
Magnesium heparinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving magnesium and heparin.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Primarily used as an anticoagulant in medical treatments to prevent blood clots. It is also studied for its potential benefits in cardiovascular health due to the presence of magnesium.
Industry: Utilized in the production of pharmaceuticals and as a component in certain industrial processes
Wirkmechanismus
The mechanism of action of magnesium heparinate involves the anticoagulant properties of heparin and the physiological effects of magnesium. Heparin works by binding to antithrombin III, enhancing its ability to inhibit thrombin and other clotting factors, thus preventing blood clot formation. Magnesium, on the other hand, acts as a cofactor in numerous enzymatic reactions and helps regulate muscle and nerve function .
Vergleich Mit ähnlichen Verbindungen
Magnesium heparinate can be compared with other heparin salts and magnesium compounds:
Calcium Heparinate: Similar anticoagulant properties but with calcium ions instead of magnesium.
Sodium Heparinate: Another heparin salt commonly used in medical settings.
Magnesium Sulfate: Used for its magnesium content but lacks the anticoagulant properties of heparin.
Uniqueness: Magnesium heparinate is unique in that it combines the anticoagulant properties of heparin with the physiological benefits of magnesium, making it a valuable compound in both medical and research settings .
Eigenschaften
Molekularformel |
C48H78MgO8 |
|---|---|
Molekulargewicht |
807.4 g/mol |
IUPAC-Name |
magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/2C24H40O4.Mg/c2*1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h2*14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m11./s1 |
InChI-Schlüssel |
KVPZPSPOBQUDPV-WWXYFFPRSA-L |
Isomerische SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Mg+2] |
Kanonische SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
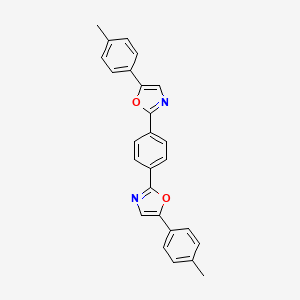
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
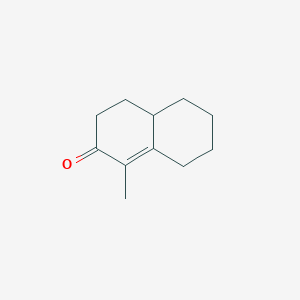

![cobalt(2+);[5-(5,6-dichlorobenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide](/img/structure/B13770881.png)
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
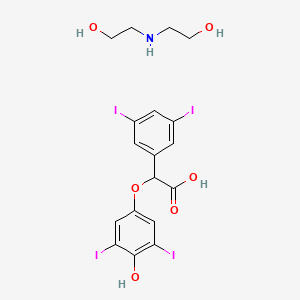
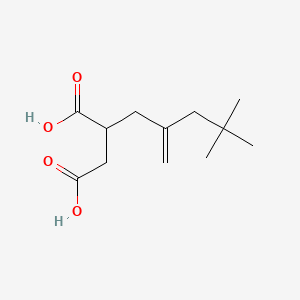
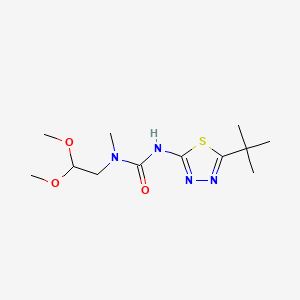
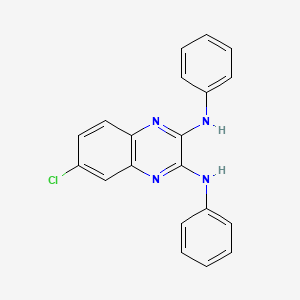
![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)


